2-Methyl-3,5-diphenylbenzene-1,4-diol
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Overview
Description
2-Methyl-3,5-diphenylbenzene-1,4-diol is an organic compound with the molecular formula C19H16O2 It belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups substituted onto a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-diphenylbenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives, followed by hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include steps such as methylation, phenylation, and subsequent hydroxylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5-diphenylbenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-Methyl-3,5-diphenylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-diphenylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2-Methyl-3,5-diphenylbenzene-1,4-diol is unique due to the presence of both methyl and phenyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other dihydroxybenzenes .
Properties
CAS No. |
144203-92-9 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-methyl-3,5-diphenylbenzene-1,4-diol |
InChI |
InChI=1S/C19H16O2/c1-13-17(20)12-16(14-8-4-2-5-9-14)19(21)18(13)15-10-6-3-7-11-15/h2-12,20-21H,1H3 |
InChI Key |
MIZSSJOEPCAIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C2=CC=CC=C2)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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